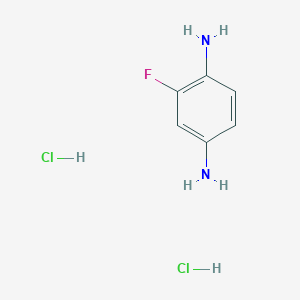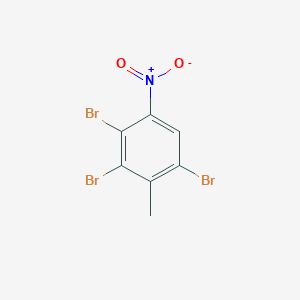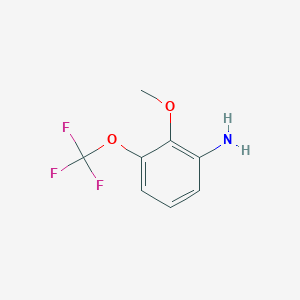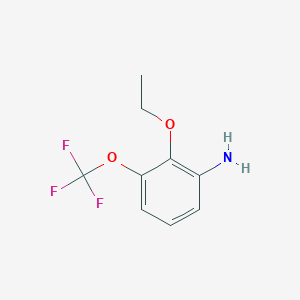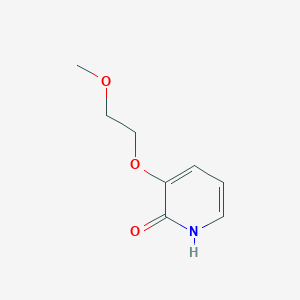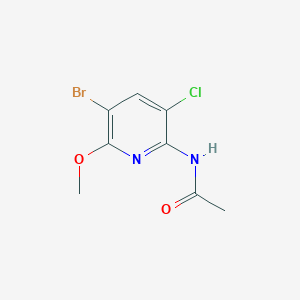
2-Acetamido-5-bromo-3-chloro-6-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-5-bromo-3-chloro-6-methoxypyridine is a chemical compound with the molecular formula C8H8BrClN2O2. It is known for its unique structure, which includes a pyridine ring substituted with acetamido, bromo, chloro, and methoxy groups. This compound is used in various scientific research applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-bromo-3-chloro-6-methoxypyridine typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired substitutions occur efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
2-Acetamido-5-bromo-3-chloro-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromo and chloro) on the pyridine ring.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the acetamido group can undergo reduction to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce aldehydes or acids .
科学研究应用
2-Acetamido-5-bromo-3-chloro-6-methoxypyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: The compound is employed in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Acetamido-5-bromo-3-chloro-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
相似化合物的比较
Similar Compounds
2-Acetamido-5-bromo-3-chloropyridine: Lacks the methoxy group, which may affect its reactivity and applications.
2-Acetamido-3-chloro-6-methoxypyridine: Lacks the bromo group, potentially altering its chemical properties and uses.
2-Acetamido-5-bromo-6-methoxypyridine: Lacks the chloro group, which can influence its behavior in chemical reactions.
Uniqueness
2-Acetamido-5-bromo-3-chloro-6-methoxypyridine is unique due to the combination of its functional groups, which confer specific reactivity and versatility in various applications. The presence of both halogen atoms and the methoxy group allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .
属性
IUPAC Name |
N-(5-bromo-3-chloro-6-methoxypyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O2/c1-4(13)11-7-6(10)3-5(9)8(12-7)14-2/h3H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUMGSHPOQBKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(C=C1Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
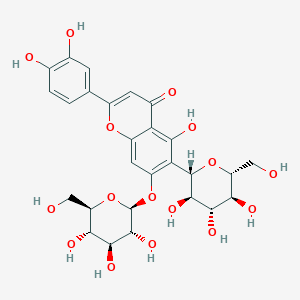
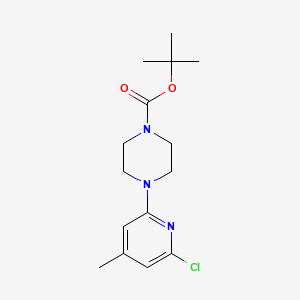
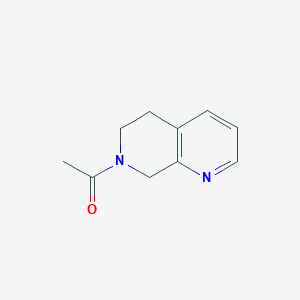
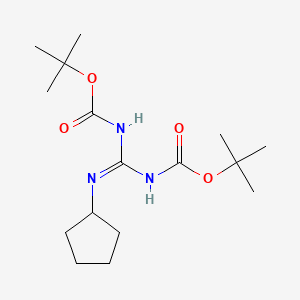
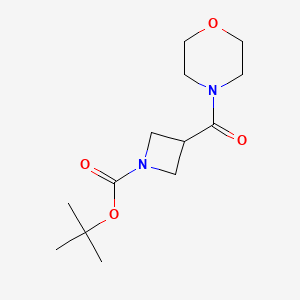
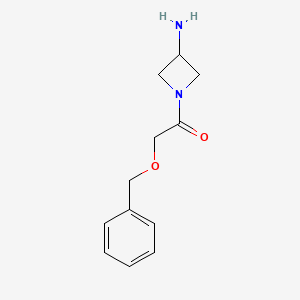
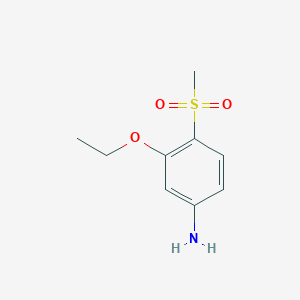
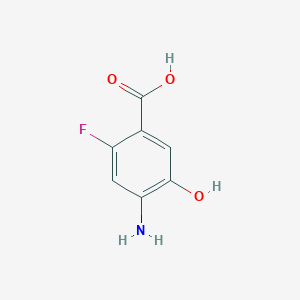
![Methyl 3-amino-4-[(methylsulfonyl)amino]benzoate](/img/structure/B8118855.png)
